4-Cyanopyridine-2-sulfonyl fluoride
Overview
Description
4-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S. It is characterized by the presence of a cyanopyridine ring substituted with a sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanopyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a cyanopyridine precursor. One common method involves the reaction of 4-cyanopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyanopyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the by-products.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions involving this compound.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
4-Cyanopyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Mechanism of Action
The mechanism of action of 4-Cyanopyridine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, such as amino groups in proteins. The resulting sulfonamide or sulfonate linkages can alter the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanopyridine-2-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Cyanopyridine-4-sulfonyl Fluoride: Isomeric compound with the sulfonyl fluoride group at a different position on the pyridine ring.
Uniqueness
4-Cyanopyridine-2-sulfonyl fluoride is unique due to the presence of both a cyanopyridine ring and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Biological Activity
4-Cyanopyridine-2-sulfonyl fluoride (CPSF) is an organic compound notable for its unique chemical structure and significant biological activity. This compound, characterized by a pyridine ring substituted with a cyano group and a sulfonyl fluoride functional group, has garnered attention in the fields of medicinal chemistry and chemical biology due to its electrophilic properties and ability to interact selectively with biological macromolecules.
Chemical Structure and Properties
- Molecular Formula : C₆H₄FNO₂S
- Molecular Weight : Approximately 175.17 g/mol
- Functional Groups : Pyridine ring, cyano group, sulfonyl fluoride
The electrophilic nature of the sulfonyl fluoride group allows CPSF to engage in covalent modifications with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This mechanism is pivotal for its role as an enzyme inhibitor or probe in various biochemical applications.
CPSF acts primarily through covalent modification of target proteins. The sulfonyl fluoride moiety can form stable covalent bonds with nucleophilic amino acid side chains, leading to irreversible inhibition of enzyme activity. This property is particularly useful in the development of selective enzyme inhibitors.
Key Mechanisms:
- Covalent Bond Formation : CPSF reacts with nucleophiles in proteins, modifying active sites and altering protein conformation.
- Enzyme Inhibition : By covalently binding to specific residues, CPSF can effectively inhibit enzymes involved in various biochemical pathways.
Enzyme Inhibition
Research has demonstrated that CPSF can serve as a potent inhibitor for several enzymes, particularly serine proteases. The ability to selectively target reactive residues makes CPSF a valuable tool in drug discovery and development.
Enzyme | Target Residue | Inhibition Type |
---|---|---|
Chymotrypsin | Serine | Irreversible |
Dihydrofolate reductase | Serine | Irreversible |
Various serine hydrolases | Serine/Threonine | Context-specific |
Case Studies
- Inhibition of Chymotrypsin : CPSF was shown to irreversibly inhibit chymotrypsin by modifying the active site serine residue. This study highlighted the compound's potential as a chemical probe for studying serine proteases .
- Targeting Dihydrofolate Reductase (DHFR) : CPSF demonstrated significant inhibitory effects on DHFR, a critical enzyme in folate metabolism. The irreversible binding of CPSF to serine residues within DHFR was confirmed through kinetic studies .
- Selective Interaction with Protein Residues : Studies indicate that CPSF can selectively modify threonine and cysteine residues under specific conditions, expanding its utility beyond serine proteases .
Research Findings
Recent research has focused on enhancing the utility of sulfonyl fluorides like CPSF in chemical biology. The following findings are notable:
- Biocompatibility and Stability : Sulfonyl fluorides exhibit a favorable balance between biocompatibility and reactivity, making them suitable for biological applications .
- Target Identification : The use of CPSF as a covalent probe aids in identifying protein targets and understanding enzyme mechanisms .
- Development of Novel Inhibitors : Modifications of CPSF have led to the creation of new inhibitors with improved selectivity and potency against specific enzymes .
Properties
IUPAC Name |
4-cyanopyridine-2-sulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-5(4-8)1-2-9-6/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRFBPXIFMOLON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138039-28-6 | |
Record name | 4-cyanopyridine-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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